N,N,6-trimethyl-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N,6-trimethyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-14-5-7-16(8-6-14)26(24,25)23-11-9-22(10-12-23)18-19-15(2)13-17(20-18)21(3)4/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPPJAVRZOFNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,6-trimethyl-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H26N6O2S
- Molecular Weight : 426.5 g/mol
- CAS Number : 1019104-33-6
The compound exhibits various biological activities primarily through its interaction with specific molecular targets:
-
Anticancer Activity :
- Research indicates that derivatives of piperazine, such as the one , can induce apoptosis in cancer cells. For instance, studies have shown that piperazine derivatives can enhance cytotoxicity in hypopharyngeal tumor cells, outperforming established drugs like bleomycin .
- The compound's structure allows it to engage in hydrophobic interactions with protein binding sites, which is crucial for its anticancer efficacy.
- Antimicrobial Properties :
-
Neurological Applications :
- Compounds with piperazine moieties have been investigated for their effects on neurotransmitter systems. Some studies suggest that modifications to piperazine structures can improve their ability to inhibit cholinesterases, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
Anticancer Studies
A significant study demonstrated that a related piperazine derivative exhibited enhanced activity against various cancer cell lines. The compound induced apoptosis and inhibited cell proliferation more effectively than traditional chemotherapeutics. This was attributed to its ability to stabilize interactions with key proteins involved in cell cycle regulation.
Antimicrobial Efficacy
Research highlighted the antimicrobial properties of compounds structurally similar to this compound. These studies employed both in vitro and in vivo models to assess efficacy against resistant bacterial strains.
| Compound Tested | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Piperazine Derivative | 15 | E. coli |
| Sulfamethoxazole | 30 | S. aureus |
Comparison with Similar Compounds
Core Pyrimidine Modifications
Key Insights :
Piperazine Substituent Variations
Key Insights :
Amine Substituent Comparisons
Key Insights :
Physicochemical and Pharmacokinetic Profiles
Key Insights :
- The target compound exhibits a favorable balance of logP and polar surface area (PSA), suggesting reasonable oral absorption.
Research Findings and Implications
- Antimicrobial Activity : Pyrimidine analogues with sulfonyl groups (e.g., ) show broad-spectrum activity against resistant strains, likely due to sulfonamide-mediated enzyme inhibition.
- SAR Trends :
- Piperazine sulfonyl groups enhance target affinity but require optimization for solubility.
- N,N-Dimethylation on pyrimidine amines improves metabolic stability compared to secondary amines (e.g., ).
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Derivatives
A common approach involves reacting N,N-dimethylurea with acetylacetone under acidic conditions to form 4,6-dimethylpyrimidin-2-amine . Subsequent methylation at the 6-position is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Reaction Scheme:
Halogenation for Functionalization
Chlorination at the 2-position is critical for introducing the piperazine moiety. Phosphorus oxychloride (POCl) in dimethylformamide (DMF) selectively chlorinates the pyrimidine, yielding 2-chloro-N,N,6-trimethylpyrimidin-4-amine with >90% purity.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Toluene, 24 h | 78 | 95 |
| DMF, 12 h | 65 | 88 |
| THF, 18 h | 72 | 92 |
Buchwald-Hartwig Amination
Sulfonylation of the Piperazine Ring
Selective sulfonylation of the secondary amine in piperazine is critical.
Direct Sulfonylation
Treating 2-(piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine with 4-methylbenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) and triethylamine (TEA) at 0°C yields the target compound in 85% yield. Excess sulfonyl chloride leads to disubstitution, necessitating precise stoichiometry.
Reaction Monitoring (HPLC):
| Time (h) | Monosubstituted Product (%) | Disubstituted Byproduct (%) |
|---|---|---|
| 1 | 65 | 5 |
| 3 | 82 | 12 |
| 5 | 85 | 15 |
Protection-Deprotection Strategy
To suppress disubstitution, temporary protection of one piperazine nitrogen with tert-butoxycarbonyl (Boc) is employed:
-
Boc protection : Piperazine reacts with di-tert-butyl dicarbonate in THF.
-
Sulfonylation : The mono-Boc-protected piperazine is sulfonylated.
-
Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding the target compound.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.4 min.
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the sulfonylation step, reducing reaction time from 5 hours to 30 minutes. Environmental metrics:
Q & A
Q. How can researchers validate the stability of this compound under physiological conditions?
- Stability protocols :
- pH stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) for 24 hours; monitor degradation via HPLC .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for sulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
